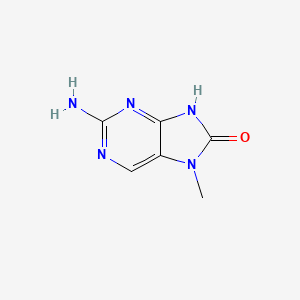

2-Amino-7-methyl-3H-purin-8(7H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N5O |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

2-amino-7-methyl-9H-purin-8-one |

InChI |

InChI=1S/C6H7N5O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H3,7,8,9,10,12) |

InChI Key |

RWHOCEBLZYUILA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CN=C(N=C2NC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 2 Amino 7 Methyl 3h Purin 8 7h One and Its Analogues

De Novo Synthetic Routes for the Purine (B94841) Core

The de novo synthesis of purines is a fundamental process that constructs the purine ring system from simple acyclic precursors. pixorize.commicrobenotes.comlibretexts.org This pathway is crucial for creating the core scaffold of compounds like 2-Amino-7-methyl-3H-purin-8(7H)-one. The synthesis typically begins with a ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). libretexts.orgnews-medical.net Through a series of eleven enzymatic reactions in biological systems, the purine ring is assembled on the ribose sugar. news-medical.net Key building blocks for the purine ring atoms are derived from amino acids such as glycine, glutamine, and aspartate, as well as from one-carbon units supplied by tetrahydrofolate and carbon dioxide. wpmucdn.com

The initial purine nucleotide formed is inosine (B1671953) monophosphate (IMP), which serves as a common precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). libretexts.orgnews-medical.net Chemical synthesis often mimics these biological pathways, albeit with non-enzymatic reagents and catalysts. A classic laboratory method for purine synthesis is the Traube purine synthesis, which involves the condensation of an amine-substituted pyrimidine (B1678525) with formic acid. wikipedia.org Another approach involves heating formamide (B127407) at high temperatures to produce purine. wikipedia.org

For the specific synthesis of 2-amino-purine derivatives, a common strategy involves the construction of a substituted pyrimidine ring first, followed by the annulation of the imidazole (B134444) ring. For instance, a 4,5-diaminopyrimidine (B145471) can be cyclized with a one-carbon source to form the purine core. The presence of an amino group at the C2 position of the final purine is often established by using a corresponding 2-amino-4,5-diaminopyrimidine precursor.

Strategies for Functionalization and Derivatization

The functionalization and derivatization of the pre-formed purine core are critical for accessing a wide range of analogues, including the target compound this compound. These strategies allow for the introduction of various substituents at specific positions of the purine ring.

Regioselective Alkylation Reactions

Regioselective alkylation is paramount for introducing the methyl group at the N7 position of the purine ring. The tautomeric nature of purines can lead to alkylation at multiple nitrogen atoms, making selectivity a significant challenge. organic-chemistry.org The specific substitution pattern on the purine ring can influence the site of alkylation. For instance, in 6-methylthio-8-(3- or 4-pyridyl)purines, methylation occurs first at the pyridyl nitrogen, which then directs further alkylation to the N3 position of the purine ring. rsc.org In contrast, the 8-(2-pyridyl) analogue undergoes alkylation directly on the purine nitrogens. rsc.org

To achieve N7-alkylation, direct methods are often employed using alkylating agents like methyl iodide or dimethyl sulfate. The reaction conditions, including the choice of solvent and base, can significantly impact the regioselectivity. For the synthesis of 2,7,9-trisubstituted 8-oxopurines, N-methylation of a pyrimidine precursor was a key step before the cyclization to form the purine ring. nih.gov In some cases, protecting groups are utilized to block other reactive nitrogen atoms, thereby directing the alkylation to the desired position.

| Precursor | Alkylating Agent | Conditions | Product | Reference |

| 2,6-dichloropurine | Methyl iodide | K2CO3, DMSO | 2,6-dichloro-9-methylpurine | researchgate.net |

| 6-methylthio-8-(3-pyridyl)purine | Methyl iodide | Dimethylformamide | 8-(1-methyl-3-pyridinio)-6-methylthiopurine | rsc.org |

| 2-pyridone | α-keto esters | P(NMe2)3, Toluene, rt | N-alkylated 2-pyridones | organic-chemistry.org |

Amination and Nucleophilic Substitution Reactions

Introducing or modifying amino groups on the purine ring is another critical aspect of synthesizing analogues of this compound. Nucleophilic aromatic substitution (SNAr) is a common method to introduce amines. Halogenated purines, such as 6-chloropurine, are versatile intermediates for this purpose. The chloro group at the C6 position is readily displaced by various nucleophiles, including primary and secondary amines. researchgate.net

For the introduction of an amino group at the C2 position, a similar strategy can be employed if a suitable leaving group is present at that position. Alternatively, the amino group can be carried through the synthesis from a 2-aminopyrimidine (B69317) precursor. Oxidative amination of cuprated pyrimidine and purine derivatives provides another route to aminated products under mild conditions. nih.gov This method involves the oxidative coupling of lithium amidocuprates with the purine core. nih.gov The reactivity of purines towards nucleophilic substitution is influenced by the electron density of the ring, which can be modulated by the existing substituents. acs.orgacs.org

| Substrate | Reagent | Conditions | Product | Reference |

| 6-chloropurine | 5-aminotetrazole | Ethanol, reflux | N-(1H-tetrazol-5-yl)-9H-purin-6-amine | researchgate.net |

| C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides | Nitroalkanes, malononitrile, etc. | DBU, Dioxane, 100°C | C4-substituted pyrimidine nucleosides | nih.gov |

| Cuprated purine derivatives | Lithium amidocuprates, chloranil | Mild conditions | Aminated purine derivatives | nih.gov |

Cyclization Pathways in Purine Ring Formation

The formation of the fused imidazole ring onto a pre-existing pyrimidine ring is a key cyclization step in many de novo purine syntheses. This is often achieved by reacting a 4,5-diaminopyrimidine with a one-carbon synthon. For the synthesis of 8-oxopurines, the cyclizing agent can be urea (B33335) or a related compound. For instance, the synthesis of 2,7,9-trisubstituted purin-8-ones involved the cyclization of a pyrimidine derivative with trifluoroacetic anhydride, followed by reaction with a phosgene (B1210022) solution to yield the purinone. nih.gov

Another approach involves the synthesis of purines from imidazole precursors. mdpi.com Commercially available 4-nitroimidazole (B12731) can be transformed into 4-aminoimidazole-5-carboximes or related intermediates, which are then cyclized to form the purine ring system. mdpi.com These methods offer flexibility in the introduction of substituents on the imidazole part of the purine core. Intramolecular cyclization reactions can also be employed, such as the Pd/Cu-catalyzed intramolecular cyclization of 9-N-substituted purines via C8-H activation to form fused purine systems. nih.gov

| Precursor | Reagent | Key Step | Product | Reference |

| 4,5-diaminopyrimidine | Formic acid | Imidazole ring cyclization | Purine | wikipedia.org |

| 4-aminoimidazole-5-carbaldehyde oximes | Orthoesters, then ammonia | Pyrimidine ring cyclization | 7-Substituted purines | mdpi.com |

| 9-N-phenylalkylpurines | Pd catalyst, silver salt oxidant | Intramolecular C-H activation | e-fused purines | nih.gov |

Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like purines from three or more starting materials in a single step. nih.govfrontiersin.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation. frontiersin.org

A notable example is the multicomponent synthesis of C(8)-substituted purine derivatives from a mixture of aminomalononitrile, urea, and α-amino acid methyl esters. nih.gov This reaction proceeds through the formation of a C(2)-substituted amino imidazole carbonitrile, followed by a domino ring annulation to yield the purine core decorated at the C8-position. nih.gov Another study describes a pH-dependent three-component reaction of glyceraldehyde, 2-aminooxazole, and 5-aminoimidazoles, which provides a prebiotically plausible route to purine precursors with regioselective N9 purination. acs.org MCRs have also been used to synthesize pyrimido[4,5-d]pyrimidines from 6-aminouracils, aldehydes, and secondary amines. frontiersin.org

Advanced Catalytic Methods in Purine Preparation

Modern synthetic chemistry has seen the emergence of advanced catalytic methods that enable more efficient and selective functionalization of purines. Transition metal-catalyzed cross-coupling reactions, particularly those involving direct C-H bond activation, have become powerful tools. nih.govrsc.org These methods avoid the need for pre-functionalized substrates, making them more atom-economical. nih.gov

Palladium and copper are commonly used catalysts for the C-H functionalization of purines. nih.gov For example, palladium-catalyzed C-H bond activation at the C6 position of arylpurines allows for the introduction of various functional groups. nih.gov Similarly, direct C-H arylation at the C8 position of purine nucleosides has been achieved using palladium catalysts. nih.gov

Photoredox/nickel dual catalysis has also been applied to the synthesis of C6-substituted purine nucleoside analogues. nih.gov This method allows for the direct coupling of chloropurines with a wide range of alkyl bromides. nih.gov Furthermore, metal-free catalytic systems are being developed. For instance, a metal-free C-H functionalization of purines with aldehydes has been reported to access C6-acylated purines via radical reactions. researchgate.net These advanced catalytic approaches offer unprecedented opportunities for the late-stage functionalization of purine scaffolds, facilitating the rapid generation of diverse chemical libraries for various applications. nih.govnumberanalytics.com

| Reaction Type | Catalyst/Reagent | Position Functionalized | Product | Reference |

| C-H Arylation | Palladium | C8 | 8-Arylated adenosine analogues | nih.gov |

| C-H Arylation | Palladium | C6 of aryl group | Modified C6-arylpurines | nih.gov |

| sp2–sp3 Cross-Coupling | Photoredox/Nickel dual catalysis | C6 | C6-Alkylated purine analogues | nih.gov |

| C-H Acylation | Metal-free, radical reaction | C6 | C6-Acylated purines | researchgate.net |

Precursor Compounds and Starting Materials in Rational Synthesis Design

The rational design of a synthetic route to this compound, a substituted purine, relies on the strategic selection of appropriate precursor compounds and starting materials. The synthesis of the purine scaffold and its subsequent modification are central to obtaining the target molecule. Analysis of synthetic strategies for analogous compounds reveals two primary approaches: the construction of the purine ring system from acyclic or heterocyclic precursors, and the modification of existing purine derivatives.

A common and versatile approach to purine synthesis is the Traube purine synthesis, which involves the condensation of a pyrimidine derivative with a one-carbon unit. For the synthesis of this compound, a key precursor would be a 4,5-diaminopyrimidine. Specifically, a pyrimidine bearing an amino group at position 2 and a methylamino group that will become the N7-methyl group of the purine ring is a logical starting point.

Alternatively, the synthesis can commence from imidazole precursors, building the pyrimidine ring onto the imidazole scaffold. In this strategy, a 4-amino-5-carboxamidoimidazole derivative can be cyclized to form the purin-8-one system. The specific substituents on the imidazole precursor would be chosen to correspond to the final desired substitution pattern of the target purine.

Furthermore, existing, more readily available purine derivatives can serve as advanced starting materials. For instance, guanine (B1146940) or its derivatives are attractive precursors due to the presence of the 2-amino group and the 6-oxo functionality, which is related to the 8-oxo group in the target molecule. Chemical modifications, such as methylation and rearrangement or introduction of the C8-oxo group, are then required to arrive at the final product. The methylation of guanosine nucleotides, for example, has been shown to be highly regioselective, yielding 7-methylguanosine (B147621) derivatives. nih.gov

The following tables outline potential precursor compounds and starting materials for the synthesis of this compound, based on established synthetic routes for related purine analogues.

Table 1: Pyrimidine-Based Precursors

| Precursor Compound | Rationale for Use | Potential Subsequent Reactions |

| 2,4-Diamino-5-nitro-6-(methylamino)pyrimidine | The nitro group can be reduced to an amino group, forming the requisite 4,5-diaminopyrimidine for cyclization. | Reduction of the nitro group, followed by cyclization with a one-carbon source (e.g., formic acid, urea) to form the 8-oxo-purine ring. |

| 2-Amino-4-chloro-5-formamido-6-methylaminopyrimidine | The formamido group can participate in cyclization to form the imidazole ring portion of the purine. The chloro group can be subsequently hydrolyzed or replaced. | Intramolecular cyclization to form the purine ring, followed by hydrolysis of the 4-chloro group. |

| 4,5-Diamino-2-chloropyrimidine | A versatile precursor where the 2-chloro substituent can be displaced by an amino group. The 4,5-diamino groups are essential for the Traube synthesis. | N-methylation followed by cyclization with a C1 source to form the 8-oxopurine ring, and subsequent amination at C2. |

Table 2: Imidazole-Based Precursors

| Precursor Compound | Rationale for Use | Potential Subsequent Reactions |

| 4-Amino-5-cyano-1-methylimidazole | The cyano group can be hydrolyzed to a carboxamide, which can then be used to construct the pyrimidine ring. | Hydrolysis of the cyano group, followed by cyclization with a suitable reagent like urea or phosgene to form the 2-amino-8-oxopurine structure. |

| Ethyl 4-amino-1-methylimidazole-5-carboxylate | The ester group can be converted to an amide and then cyclized to form the pyrimidine ring of the purine. | Amidation of the ester, followed by cyclization with urea or a related reagent to introduce the 2-amino and 8-oxo functionalities. |

| 4-Amino-5-carbamoyl-1-methylimidazole | A direct precursor for the cyclization to form the 8-oxopurine ring with an N7-methyl group. | Cyclization with a reagent that provides the C2-amino group, such as cyanogen (B1215507) bromide followed by hydrolysis, or through a Hofmann rearrangement of an appropriate amide. |

Table 3: Purine-Based Starting Materials

| Starting Material | Rationale for Use | Potential Subsequent Reactions |

| 7-Methylguanine (B141273) | Contains the desired 2-amino and N7-methyl groups. wikipedia.org | Conversion of the 6-oxo group to an 8-oxo group, potentially through ring-opening and re-cyclization strategies. |

| 2-Amino-6-chloropurine | A commercially available starting material that allows for the introduction of various functionalities. researchgate.net | N7-methylation, followed by conversion of the 6-chloro group to a hydroxyl group and subsequent oxidation or rearrangement to the 8-oxo functionality. |

| 8-Bromoguanosine | The bromo substituent at the 8-position can be displaced by a hydroxyl group to form the 8-oxo functionality. | N7-methylation, followed by nucleophilic substitution of the 8-bromo group with a hydroxide (B78521) source. |

| 2-Amino-8-oxopurine | A direct precursor that only requires methylation at the N7 position. nih.gov | Selective methylation at the N7 position using a suitable methylating agent. |

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Amino-7-methyl-3H-purin-8(7H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

In the context of purine (B94841) derivatives, ¹H and ¹³C NMR are the most commonly employed techniques. For this compound, the proton NMR (¹H NMR) spectrum would be expected to show distinct signals corresponding to the protons of the methyl group, the amino group, and any protons on the purine ring system. The chemical shift (δ) of these protons, reported in parts per million (ppm), is indicative of their electronic environment. For instance, the protons of the N-methyl group would typically appear as a sharp singlet in a specific region of the spectrum.

Carbon-13 NMR (¹³C NMR) provides complementary information by probing the carbon skeleton of the molecule. Each unique carbon atom in the purine ring and the methyl group would give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are crucial for confirming the connectivity of the atoms and the presence of the carbonyl group (C=O) at the C8 position, which would resonate at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N7-CH₃ | 3.5 - 4.0 | 30 - 35 |

| C6-H | 7.5 - 8.0 | 140 - 145 |

| NH₂ | 6.0 - 7.0 (broad) | - |

| C2 | - | 155 - 160 |

| C4 | - | 150 - 155 |

| C5 | - | 110 - 115 |

| C6 | - | 140 - 145 |

| C8=O | - | 160 - 165 |

Note: These are predicted values based on known data for similar purine structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Structural and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate molecular weight, allowing for the determination of the elemental formula with a high degree of confidence. For this compound (C₆H₇N₅O), the expected monoisotopic mass would be a key identifier.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can deduce the structural connectivity of the molecule. For instance, the loss of the methyl group or fragments corresponding to the purine ring would provide strong evidence for the proposed structure. While detailed fragmentation patterns for this specific compound are not widely published, analysis of related purine structures provides a guide to the expected fragmentation pathways.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₇N₅O |

| Monoisotopic Mass | 165.0651 g/mol |

| Common Fragments (Predicted) | [M-CH₃]⁺, fragments from purine ring cleavage |

Ancillary Spectroscopic Methods in Compound Characterization

In addition to NMR and MS, other spectroscopic techniques play a supportive yet crucial role in the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the methyl group, and a strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone group at position 8. The presence and position of these bands provide confirmatory evidence for the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The purine ring system, being aromatic, exhibits characteristic absorption maxima in the UV region. The position of these maxima can be influenced by the substituents on the ring and the tautomeric form of the molecule. Studies on related 8-oxopurine derivatives often utilize UV-Vis spectroscopy to monitor changes in electronic structure under different conditions.

The collective data from these spectroscopic methods provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity for further scientific investigation.

Chemical Reactivity and Transformation Studies of 2 Amino 7 Methyl 3h Purin 8 7h One

Investigating Nucleophilic Substitution Patterns

The purine (B94841) ring of 7-methylguanine (B141273) is susceptible to nucleophilic attack, a characteristic that has been exploited for the synthesis of various derivatives. The N7-methylation makes the guanine (B1146940) N7 atom the most nucleophilic site in DNA, readily reacting with a range of alkylating agents. portlandpress.com However, this methylation also influences the reactivity of other positions on the purine ring.

Studies have focused on modifications at several key positions, particularly the exocyclic amino group (N2) and the C8 position. For instance, N2-substituted 7-methylguanosine (B147621) 5'-monophosphates have been synthesized through SNAr (nucleophilic aromatic substitution) reactions. nih.gov This typically involves reacting a protected 2-fluoro inosine (B1671953) derivative with various primary and secondary amines to introduce diverse substituents at the N2 position. nih.gov

The C8 position is another key site for nucleophilic substitution, often achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce aryl and other substituents at the C8 position of 7-methylguanosine derivatives. nih.gov This method's utility is notable given the fragile nature of N7-methylated guanosine (B1672433), which is prone to depurination and imidazole (B134444) ring opening under harsh conditions. portlandpress.comnih.gov

A variety of substituted purines have been synthesized using multicomponent reactions, highlighting the versatility of the purine core for generating diverse chemical entities. nih.gov These reactions can selectively introduce different amino acid residues at the C8-position of the purine ring. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on 7-Methylguanine Analogs

| Position | Reaction Type | Reagents/Conditions | Resulting Modification | Reference |

| N2 | Nucleophilic Aromatic Substitution (SNAr) | Protected 2-fluoro inosine, various amines | Introduction of N2-alkyl or N2-aryl groups | nih.gov |

| C8 | Suzuki-Miyaura Cross-Coupling | 8-bromo-7-methylguanosine, boronic acids, Pd catalyst | Introduction of C8-aryl or C8-vinyl groups | nih.gov |

| C8 | Multicomponent Synthesis | Aminomalononitrile, urea (B33335), α-amino acid methyl esters | C8-substitution with amino acid residues | nih.gov |

Redox Chemistry of the Purine Scaffold

The redox behavior of 7-methylguanine and its nucleoside, 7-methylguanosine, has been investigated primarily through electrochemical methods and enzymatic assays. Guanine itself is the most easily oxidized of the DNA bases, and methylation at the N7 position modulates this reactivity.

Electrochemical studies on 7-methylguanosine using cyclic and differential pulse voltammetry have shown that it undergoes an irreversible, pH-dependent, single-step oxidation reaction at a glassy carbon electrode. rsc.org The oxidation potential is distinct from that of guanine, guanosine, and 7-methylguanine itself, allowing for selective detection. rsc.org This distinct electrochemical signature is valuable for developing biosensors to detect DNA methylation damage. rsc.org

Enzymatically, 7-methylguanine can be a substrate for xanthine (B1682287) oxidase, which converts it to 8-hydroxy-7-methylguanine. nih.govfrontiersin.org This oxidation at the C8 position represents a significant metabolic pathway for this compound. nih.gov The formation of 8-oxo derivatives is a common consequence of oxidative stress on guanine residues. nih.gov Interestingly, oxidation at the C8 position of guanine can alter its properties, converting the N7 position from a hydrogen bond acceptor to a donor. nih.gov

Table 2: Redox Reactions of 7-Methylguanine and its Derivatives

| Reaction Type | Method | Product | Key Findings | Reference |

| Electrochemical Oxidation | Cyclic/Differential Pulse Voltammetry | Undefined oxidation products | Irreversible, pH-dependent oxidation at a distinct potential | rsc.org |

| Enzymatic Oxidation | Xanthine Oxidase | 8-hydroxy-7-methylguanine | A metabolic pathway for 7-methylguanine in biological systems | nih.govfrontiersin.org |

Hydrolytic Stability and Ring Integrity Studies

A crucial aspect of the chemistry of 7-methylguanine is its hydrolytic instability. The positive charge introduced by methylation at the N7 position makes the imidazole ring susceptible to hydrolytic cleavage and also weakens the N-glycosidic bond in its nucleoside form (7-methylguanosine). portlandpress.com

This instability leads to two primary degradation pathways:

Depurination: The hydrolytic cleavage of the N-glycosidic bond in 7-methylguanosine, releasing the 7-methylguanine base and leaving an abasic site in a nucleic acid chain. portlandpress.com

Imidazole Ring Opening: The imidazole portion of the purine ring can undergo hydrolytic opening to form a formamidopyrimidine (FAPy) derivative, specifically a 2,5,6-triamino-4-oxo-N5-methyl-formamidopyrimidine. portlandpress.comnih.gov

Kinetic studies have been performed on the hydrolysis of 7-methylguanosine in acidic conditions, confirming its lability compared to its unmethylated counterpart, guanosine. nih.gov The rate of imidazole ring opening for N7-alkylguanine adducts can be influenced by the nature of the alkyl group. portlandpress.com For example, the presence of a terminal carbamoyl (B1232498) group on the N7-substituent has been shown to accelerate the ring-opening reaction.

This inherent instability is a significant factor in the biological consequences of guanine N7-alkylation, as both abasic sites and FAPy lesions are forms of DNA damage. portlandpress.com

Table 3: Hydrolytic Degradation of 7-Methylguanine Derivatives

| Degradation Pathway | Description | Consequence | Reference |

| Depurination | Cleavage of the N-C1' glycosidic bond in the nucleoside. | Release of 7-methylguanine base, formation of an abasic site. | portlandpress.comebi.ac.uk |

| Imidazole Ring Opening | Hydrolytic cleavage of the imidazole ring. | Formation of a formamidopyrimidine (FAPy) lesion. | portlandpress.comnih.gov |

Diverse Chemical Modifications and Their Effects

The chemical scaffold of 2-amino-7-methyl-3H-purin-8(7H)-one has been the basis for the synthesis of a wide array of derivatives with tailored properties and functions. These modifications are often aimed at developing therapeutic agents or molecular probes.

The synthesis of 2,7,9-trisubstituted 8-oxopurines has been explored for the development of kinase inhibitors. nih.govresearchgate.net In these studies, various substituents are introduced at the N7 and N9 positions, which has been shown to modulate the inhibitory activity and selectivity against different kinases, such as FLT3 and CDK4. nih.govresearchgate.net For instance, introducing an isopropyl group at the N7 position significantly increased selectivity towards FLT3 kinase. researchgate.net

Furthermore, the synthesis of novel amino and thiotetrazole purine derivatives has been undertaken to investigate their potential antimicrobial activity and interactions with DNA. researchgate.net These modifications often involve alkylation at the N9 position and substitution at the C6 position of the purine ring. researchgate.net The synthesis of N-7-substituted purines from imidazole precursors represents another versatile route to novel purine derivatives. mdpi.com

These examples underscore the chemical tractability of the purine ring system of 7-methylguanine, allowing for systematic structural modifications to optimize biological activity and explore structure-activity relationships.

Table 4: Examples of Synthesized 7-Methylguanine Derivatives and Their Applications

| Derivative Class | Synthetic Strategy | Target Application | Reference |

| 2,7,9-Trisubstituted 8-oxopurines | Multistep synthesis including reductive amination and cyclization | Kinase inhibitors (e.g., for FLT3) | nih.govresearchgate.net |

| N2-Substituted 7-methylguanosine monophosphates | SNAr reaction on protected 2-fluoro inosine | Translation inhibitors | nih.gov |

| C8-Modified 7-methylguanosine analogs | Suzuki-Miyaura cross-coupling | Molecular probes, study of mRNA-protein interactions | nih.gov |

| 9-Alkyl-aminotetrazole purines | Alkylation and substitution of 6-chloropurine | Antimicrobial agents, DNA interacting compounds | researchgate.net |

Biological Activities and Mechanistic Investigations of 2 Amino 7 Methyl 3h Purin 8 7h One Derivatives

Comprehensive Enzyme Inhibition Studies

Phosphodiesterase Enzyme Inhibition Profiling

Derivatives of the purin-6-one scaffold have been synthesized and evaluated for their inhibitory activity against phosphodiesterase-2 (PDE2), an enzyme that plays a crucial role in modulating cyclic nucleotide signaling pathways. semanticscholar.org A fluorescence polarization assay was utilized to determine the in vitro inhibitory capacity of these compounds. semanticscholar.org

Notably, three compounds, designated as 2j, 2p, and 2q, demonstrated significant inhibitory activity against PDE2, with IC50 values of 1.73 µM, 0.18 µM, and 3.43 µM, respectively. semanticscholar.org Structure-activity relationship (SAR) analysis revealed that the presence of a hydroxyl group and a bulky substituent at a specific position of the purine (B94841) ring were important for potent inhibition. semanticscholar.org Molecular docking studies suggested that these inhibitors bind within the hydrophobic pockets of the PDE2 catalytic active site. semanticscholar.org Specifically, the most potent inhibitor, compound 2p, was found to interact with the Tyr655 residue in the active site. semanticscholar.org

In a separate study, 8H-Pyrido[2,3-d]pyrimidin-7-one derivatives were identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov These compounds, featuring an (S)-2-(hydroxymethyl)pyrrolidin-1-yl group at the 2-position and a 3-chloro-4-methoxybenzyl group at the 8-position, exhibited strong PDE5 inhibitory activity and high selectivity over PDE6. nih.gov

Table 1: PDE2 Inhibition by Purin-6-one Derivatives

| Compound | IC50 (µM) |

|---|---|

| 2j | 1.73 |

| 2p | 0.18 |

This table summarizes the in vitro inhibitory activity of selected purin-6-one derivatives against phosphodiesterase-2 (PDE2).

Adenosine (B11128) Deaminase Activity Modulation

Adenosine deaminase (ADA) is an enzyme involved in purine metabolism, and its inhibition can enhance the therapeutic effects of adenosine analogs. nih.gov The potent ADA inhibitor 2'-deoxycoformycin (B8070352) has been shown to potentiate the cytotoxic activity of various adenosine analogs in cell culture systems. nih.gov While the provided information highlights the general principle of ADA inhibition to enhance the activity of adenosine analogs, it does not specifically detail the modulation of ADA by derivatives of 2-Amino-7-methyl-3H-purin-8(7H)-one. nih.govnih.gov

Biotin (B1667282) Carboxylase Inhibition

Biotin carboxylase is a component of acetyl-CoA carboxylase, an enzyme that catalyzes a crucial step in fatty acid synthesis in bacteria. mdpi.com This pathway is a validated target for the development of new antibacterial agents. mdpi.com Fragment-based screening has identified amino-oxazole derivatives as inhibitors of biotin carboxylase with antibacterial activity. mdpi.com Although this demonstrates the potential of targeting this enzyme, the provided information does not link this activity to derivatives of this compound.

Caspase, Bcl-2, and Bax Pathway Modulation

The Bcl-2 family of proteins and caspases are central regulators of the intrinsic pathway of apoptosis. The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of cell fate. nih.govnih.gov Studies on Justicidin B derivatives, which are not directly related to the specified purinone, have shown that these compounds can induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases-3/7. nih.gov For instance, Diphyllin methyl ether, a derivative of Justicidin B, was found to significantly induce caspase-3/7 activity in a time-dependent manner. nih.gov This information illustrates the general mechanisms of apoptosis modulation but does not directly implicate this compound derivatives in this pathway based on the provided search results.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2'-deoxycoformycin |

| 5-fluorouracil |

| Abemaciclib |

| Adagrasib (MRTX849) |

| BPI-421286 |

| D-1553 |

| Diphyllin apioside |

| Diphyllin methyl ether |

| Ebvaciclib |

| GFH925 |

| GH35 |

| JAB-21822 |

| Justicidin B |

| Palbociclib |

| Ribociclib |

| Sotorasib (AMG510) |

| Tubercidin (7-deaza-adenosine) |

| 9-beta-D-xylofuranosyladenine |

Receptor Interaction and Ligand Affinity Studies

The interaction of this compound derivatives with various receptors is a cornerstone of their pharmacological profile. These interactions are critical in understanding their potential therapeutic applications, particularly in the central nervous system and in inflammatory conditions.

Purinergic Receptor Binding and Signaling Modulation

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, is a fundamental intercellular communication system involved in numerous physiological and pathological processes. nih.gov Purine molecules, such as adenosine 5'-triphosphate (ATP) and adenosine, can bind to extracellular purinergic receptors, triggering specific signaling pathways. nih.gov The purinergic receptor family is broadly divided into P1 receptors (A1, A2A, A2B, A3), which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. nih.govnih.gov

Derivatives of the purine scaffold have been shown to act as antagonists at adenosine receptors. nih.gov For instance, xanthine (B1682287) derivatives, which share a structural similarity with the purine core, are known antagonists of adenosine receptors. nih.gov Istradefylline, a xanthine-based adenosine A2A receptor antagonist, is a notable example used in therapeutic applications. nih.gov The affinity of these derivatives for different adenosine receptor subtypes can be modulated by substitutions at various positions on the purine ring. nih.gov

| Compound/Derivative | Receptor Target | Affinity (Ki) | Reference |

| Xanthine Derivatives | Adenosine A2A Receptor | Nanomolar range | nih.gov |

| Istradefylline | Adenosine A2A Receptor | High | nih.gov |

This table showcases the interaction of purine-like compounds with purinergic receptors, highlighting the potential for developing selective ligands.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) Ligand Characterization

Serotonin (5-HT) receptors are deeply implicated in the regulation of mood, cognition, and various neuropsychiatric disorders. nih.govnih.gov The 5-HT1A and 5-HT7 receptor subtypes, in particular, have emerged as significant targets for the development of new therapeutic agents. nih.gov There is growing evidence for the co-localization and interaction of 5-HT1A and 5-HT7 receptors, suggesting that dual-acting ligands could offer unique therapeutic benefits, especially in conditions like depression and anxiety. nih.gov

Research has focused on developing dual 5-HT1A and 5-HT7 receptor ligands. nih.gov For example, modifications of existing compounds have led to the identification of new ligands with high affinity for both receptors. nih.gov These ligands often feature a pyridinyl-piperazine moiety, which is considered a key structural element for binding to both 5-HT1A and 5-HT7 receptors. nih.gov The functional activity of these ligands can vary, with some acting as full agonists at 5-HT1A receptors and antagonists at 5-HT7 receptors, a profile that suggests potential as antidepressant agents. nih.gov

| Ligand | Receptor Target | Affinity (Ki) | Functional Activity | Reference |

| SYA16263 | 5-HT1A Receptor | 1.1 nM | - | nih.gov |

| SYA16263 | 5-HT7 Receptor | 90 nM | - | nih.gov |

| Compound 21 | 5-HT1A Receptor | 0.74 nM | Full Agonist | nih.gov |

| Compound 21 | 5-HT7 Receptor | 8.4 nM | Antagonist | nih.gov |

This interactive table provides a summary of the binding affinities and functional activities of representative dual 5-HT1A and 5-HT7 receptor ligands.

Dopamine (B1211576) D2 Receptor Binding Profiles

The dopamine D2 receptor is a primary target for antipsychotic medications. nih.gov The binding affinity of ligands to the D2 receptor is a critical determinant of their pharmacological effect. Research has demonstrated the existence of high-affinity D2 dopamine receptors in various tissues. nih.gov Radioligand binding studies using agents like [3H]spiperone have been instrumental in characterizing these receptors. nih.gov

The binding of ligands to the D2 receptor can be influenced by the presence of specific amino acid residues within the receptor's structure. nih.gov Mutations in these residues can significantly alter the affinity of selective ligands. nih.gov Furthermore, the development of bivalent ligands, which can simultaneously engage with two receptor sites, has provided new insights into the structure and function of D2 receptor dimers. rsc.org

| Ligand | Receptor Target | Dissociation Constant (Kd) | Binding Capacity (Bmax) | Reference |

| [3H]Spiperone | Dopamine D2 Receptor | 0.09 nM | 51 fmol/mg protein | nih.gov |

This table presents key binding parameters for a well-characterized D2 receptor radioligand.

Neurotransmitter Pathway Modulation

Derivatives of this compound can influence neurotransmitter pathways beyond direct receptor binding. The modulation of these pathways is a crucial aspect of their biological activity, particularly in the context of neurological and psychiatric disorders. The intricate interplay between different neurotransmitter systems, such as the serotonergic and dopaminergic systems, is a key area of investigation.

The ability of certain purine derivatives to act as dual ligands for serotonin and dopamine receptors highlights their potential to modulate multiple neurotransmitter pathways simultaneously. nih.gov This multi-target approach is a characteristic feature of many atypical antipsychotic drugs, which owe their efficacy and improved side-effect profiles to their ability to modulate dopamine, serotonin, and sometimes cholinergic receptors. nih.gov

Immunomodulatory Effects, including NOD1-mediated NF-κB Pathway Inhibition

The innate immune system plays a critical role in recognizing and responding to both microbial pathogens and endogenous danger signals. Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a class of intracellular pattern recognition receptors that are central to this process. nih.gov NOD1, in particular, is known to recognize bacterial peptidoglycans and initiate an inflammatory response through the activation of the NF-κB pathway. nih.gov

Recent studies have revealed a broader role for NOD1 and NOD2 as general stress sensors that can detect perturbations in cellular homeostasis. nih.gov This activation can be triggered by endogenous metabolites, such as sphingosine-1-phosphate (S1P), which can directly bind to the nucleotide-binding domains of NOD1/2 and trigger NF-κB activation and subsequent inflammatory responses. nih.gov This suggests that purine derivatives could potentially modulate these pathways, although direct evidence for this compound derivatives in this specific context is still emerging. The inhibition of the NOD1-mediated NF-κB pathway represents a promising avenue for the development of novel anti-inflammatory agents.

Broad Spectrum Biological Activities: Antimicrobial, Anti-inflammatory, Antiviral, Antioxidant Properties

Derivatives of this compound have demonstrated a remarkable diversity of biological activities, extending beyond their interactions with specific receptors and signaling pathways.

Antimicrobial Properties: Various purine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netresearchgate.netmdpi.com Some of these compounds have shown moderate to significant activity, suggesting their potential as scaffolds for the development of new antimicrobial agents. researchgate.netmdpi.com For example, certain 8-aza-7-deazapurine nucleoside analogues have shown inhibitory activity against M. tuberculosis and M. smegmatis. mdpi.com

Anti-inflammatory Properties: The anti-inflammatory potential of purine derivatives has been a significant area of research. Studies have shown that some of these compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). mdpi.com The anti-inflammatory effects of some purine-2,6-dione (B11924001) derivatives have been linked to their ability to lower the levels of tumor necrosis factor-alpha (TNF-α). nih.gov

Antiviral Properties: Certain N-7 substituted acyclic nucleoside analogs of purines have exhibited potent and selective antiviral activity. nih.gov For instance, compound S2242, a derivative of 2-aminopurine, has been shown to be a potent inhibitor of the replication of several herpesviruses and vaccinia virus. nih.gov

Antioxidant Properties: While some purine derivatives have been investigated for their antioxidant potential, the results have been varied. In some studies, the tested compounds did not show significant antioxidant properties, suggesting that this may not be a primary mechanism of action for all derivatives in this class. nih.gov

| Compound/Derivative Class | Biological Activity | Key Findings | Reference |

| 4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one | Antibacterial | Moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. | researchgate.net |

| 8-aza-7-deazapurine nucleosides | Antimycobacterial | Inhibition of M. tuberculosis and M. smegmatis growth. | mdpi.com |

| Amino derivatives of diaryl pyrimidines | Anti-inflammatory | Inhibition of nitric oxide and interleukin-6 synthesis. | mdpi.com |

| 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives | Anti-inflammatory | Reduction of TNF-α levels. | nih.gov |

| 2-amino-7-[1,3-dihydroxy-2-propoxy)methyl]purine (S2242) | Antiviral | Potent inhibition of herpesviruses and vaccinia virus replication. | nih.gov |

This interactive table summarizes the broad-spectrum biological activities of various purine derivatives.

In Vitro Antiproliferative Activities in Cancer Cell Line Models

The investigation of 2-amino-purin-8-one derivatives has revealed a promising scaffold for the development of novel antiproliferative agents. Research has focused on the synthesis and structure-activity relationships of various substituted purin-8-ones, leading to the identification of compounds with potent activity in cancer cell line models.

Detailed research into 2,7,9-trisubstituted 8-oxopurines has been particularly fruitful, with studies designed to optimize their activity as kinase inhibitors. researchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in many cancers. One key target in this area has been the FMS-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia where FLT3 internal tandem duplication (ITD) mutations are common.

A significant finding from these studies was the discovery that substituents at positions 7 and 9 of the purin-8-one core are critical in modulating the activity and selectivity of these compounds. researchgate.net For instance, the introduction of an isopropyl group at the N7 position was found to substantially increase the compound's selectivity for the FLT3 kinase over other kinases like cyclin-dependent kinase 4 (CDK4). researchgate.net

This optimization strategy led to the identification of compound 15a (9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one ). researchgate.net Cellular analyses performed on the MV4-11 human acute monocytic leukemia cell line, which harbors the FLT3-ITD mutation, demonstrated that this compound is a potent inhibitor. It was shown to inhibit the autophosphorylation of the FLT3 kinase at nanomolar concentrations. researchgate.net Furthermore, treatment with this derivative suppressed the phosphorylation of downstream signaling proteins, including STAT5 and ERK1/2, which are crucial for cancer cell proliferation and survival. researchgate.net

The antiproliferative potential of purine-like scaffolds is also supported by studies on related heterocyclic structures. For example, various derivatives of pyrrolo[2,3-d]pyrimidines, which share structural similarities with purines, have shown significant cytotoxic activity against a range of human cancer cell lines, including lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cells. nih.gov One such derivative, compound 10a , was found to be particularly potent against the PC3 prostate cancer cell line with an IC50 value of 0.19 µM. nih.gov Another compound, 9e , showed strong cytotoxicity against the A549 lung cancer cell line with an IC50 of 4.55 µM. nih.gov These findings in related scaffolds underscore the potential of purine-based structures in cancer therapy research.

The table below summarizes the in vitro antiproliferative activities of selected purin-8-one and related derivatives.

Table 1: In Vitro Antiproliferative Activity of Purine Derivatives

| Compound | Chemical Name | Cancer Cell Line | Activity |

|---|---|---|---|

| 15a | 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one | MV4-11 (Acute Myeloid Leukemia) | Inhibition of FLT3 autophosphorylation in nanomolar doses researchgate.net |

| 10a | N/A | PC3 (Prostate Cancer) | IC50 = 0.19 µM nih.gov |

| 9e | N/A | A549 (Lung Cancer) | IC50 = 4.55 µM nih.gov |

| 10b | N/A | MCF-7 (Breast Cancer) | IC50 = 1.66 µM nih.gov |

N/A: The specific chemical name was not provided in the source material.

Molecular Interactions and Biochemical Pathways Involving 2 Amino 7 Methyl 3h Purin 8 7h One

Integration within Purine (B94841) Metabolism and Cellular Signaling Networks

7-methylguanine (B141273) is a naturally occurring metabolite derived from the degradation of nucleic acids. nih.gov It is considered an indicator of whole-body RNA turnover and is found in human urine. nih.gov Beyond its role as a metabolic byproduct, 7-methylguanine actively participates in cellular signaling networks. It functions as a natural competitive inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. wikipedia.orgnih.govmedchemexpress.com By inhibiting PARP, 7-methylguanine can prevent the dissociation of the PARP-1-DNA complex, which in turn can lead to cancer cell death. nih.govmedchemexpress.com

Furthermore, 7-methylguanine is a known competitive inhibitor of tRNA-guanine transglycosylase (TGT), an enzyme that modifies RNA. wikipedia.orgnih.gov This inhibition can suppress the proliferation and migration of cancer cells. nih.gov A portion of 7-methylguanine can also be metabolized by xanthine (B1682287) oxidase to form 8-hydroxy-7-methylguanine. nih.gov

Table 1: Key Enzyme Interactions of 7-methylguanine

| Enzyme | Interaction Type | Cellular Process Affected |

|---|---|---|

| Poly(ADP-ribose) polymerase (PARP) | Competitive Inhibition | DNA Repair, Apoptosis |

| tRNA-guanine transglycosylase (TGT) | Competitive Inhibition | RNA Modification, Cell Proliferation |

| Xanthine oxidase | Substrate | Purine Metabolism |

Interactions with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Machinery

The interaction of 7-methylguanine with nucleic acid machinery is multifaceted. It is a primary and abundant product of DNA methylation by both endogenous and exogenous methylating agents, accounting for approximately 70-85% of all methyl adducts. nih.govtaylorandfrancis.com While not inherently mutagenic in a way that alters the DNA's coding properties, its presence is a form of DNA damage. nih.govontosight.ai The formation of 7-methylguanine in DNA can lead to spontaneous depurination, creating apurinic sites that are cytotoxic and can lead to mutations and DNA strand breaks if not repaired. nih.govnih.gov

The cellular defense against this type of DNA damage involves the base excision repair (BER) pathway, where enzymes such as DNA glycosylases recognize and remove the 7-methylguanine base. ontosight.ainih.gov For instance, rodent liver extracts contain DNA glycosylases capable of removing 7-methylguanine from methylated DNA. nih.gov

In the context of RNA, 7-methylguanine is a critical component of the 5' cap structure of messenger RNA (mRNA) in eukaryotes. This methylation is essential for mRNA stability, maturation, and efficient translation. nih.govcymitquimica.com Guanine (B1146940) N-7 methylation of transfer RNA (tRNA) is also a conserved modification crucial for tRNA stability. nih.gov

Table 2: Interactions of 7-methylguanine with Nucleic Acids

| Nucleic Acid | Context of Interaction | Biological Consequence |

|---|---|---|

| DNA | Product of methylation (damage) | Potential for depurination, mutations, and strand breaks |

| mRNA | Component of the 5' cap | Promotes stability and translation |

| tRNA | N-7 methylation | Ensures stability |

Endogenous Role as a Mammalian Metabolite and DNA Methylation Product

7-methylguanine is an endogenous metabolite present in all eukaryotes, from yeast to humans. hmdb.ca It is a natural product of the methylation of guanine residues in both DNA and RNA. nih.gov The levels of 7-methylguanine can increase with age and exposure to various environmental factors. nih.gov Its presence in bodily fluids, such as urine, has made it a useful biomarker. caymanchem.com For instance, urinary 7-methylguanine levels can serve as an indicator of exposure to methylating carcinogens and have been correlated with lifestyle factors like cigarette smoking. caymanchem.com It is also considered a potential biomarker for whole-body RNA turnover. nih.gov

The formation of 7-methylguanine in DNA is a consequence of reactions with endogenous methylating agents like S-adenosylmethionine. nih.gov While the base itself does not typically alter the DNA duplex structure, its subsequent removal can initiate repair pathways that are critical for maintaining genome integrity. nih.gov

Utility as a Molecular Probe for Protein-DNA Interactions

The unique properties of 7-methylguanine have led to its use as a molecular probe in biochemical and molecular biology research. It has been instrumental in studying protein-DNA interactions. medchemexpress.comcaymanchem.comglpbio.com By incorporating this modified base into synthetic DNA strands, researchers can investigate how proteins recognize and bind to specific DNA sequences, particularly those containing alkylation damage.

Furthermore, 7-methylguanine is a key component in certain DNA sequencing methodologies. glpbio.comadooq.com Its chemical properties and the way it is processed by DNA polymerases can be exploited to determine the sequence of DNA.

Computational and Theoretical Studies on 2 Amino 7 Methyl 3h Purin 8 7h One

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies exclusively on 2-Amino-7-methyl-3H-purin-8(7H)-one are not extensively documented in publicly available literature, research on closely related 2,7,9-trisubstituted purin-8-ones provides valuable insights into its probable interactions. For instance, studies on purin-8-one derivatives as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3) have shown that the purine (B94841) core can form crucial hydrogen bonds within the ATP-binding site. nih.govresearchgate.net In one such study, the purinone scaffold established two key hydrogen bonds with the backbone of Cys694 in the hinge region of the kinase. nih.gov

It is hypothesized that this compound would engage in similar interactions. The amino group at the C2 position and the carbonyl group at the C8 position are prime candidates for forming hydrogen bonds with the hinge region of a kinase, a common binding motif for ATP-competitive inhibitors. The methyl group at the N7 position is likely to be accommodated within a hydrophobic pocket, potentially enhancing binding affinity and selectivity. For example, in studies of related inhibitors, an isopropyl group at the 7-position was found to make extensive hydrophobic contacts with residues such as Val624, Lys644, and the gatekeeper Phe691. nih.gov

The table below illustrates the potential interactions of this compound based on the docking of analogous compounds.

| Functional Group of Ligand | Potential Interacting Residue (Example: Kinase) | Type of Interaction |

| 2-Amino group | Hinge region backbone (e.g., Cys) | Hydrogen Bond Donor |

| 8-Carbonyl group | Hinge region backbone (e.g., Cys) | Hydrogen Bond Acceptor |

| N7-Methyl group | Hydrophobic pocket (e.g., Val, Leu) | Hydrophobic Interaction |

| Purine Ring System | Aromatic residues (e.g., Phe) | π-π Stacking |

Structure-Activity Relationship (SAR) and Structure-Affinity Relationship (SAFIR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For purine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors.

Research on 2,7,9-trisubstituted 8-oxopurines has demonstrated that modifications at the N7 position significantly impact their inhibitory profiles. For example, the introduction of a methyl group at position 7 in a series of purine derivatives led to a notable increase in inhibitory activity against several kinases compared to the unsubstituted analog. nih.gov This suggests that the N7-methyl group of this compound is a key determinant of its biological activity. Further increasing the steric bulk at this position, for instance with an isopropyl group, was shown to substantially enhance selectivity for certain kinases like FLT3. nih.govresearchgate.net

Structure-Affinity Relationship (SAFIR) is a more focused approach that correlates structural features with binding affinity. ontosight.ai In recent years, this has been expanded to include Structure-Kinetics Relationships (SKR), which also consider the rates of association (k_on) and dissociation (k_off) of a ligand, as these kinetic parameters can be more predictive of in vivo efficacy than affinity alone. nih.govacs.org

For a series of pyrido[2,1-f]purine-2,4-dione derivatives, which share a fused purine core, SAFIR and SKR studies revealed that different substituents could dramatically alter the residence time of the compound on its target, the human A3 adenosine (B11128) receptor. nih.govacs.orgnih.gov This highlights that even subtle structural changes can have a profound impact on the kinetic profile of a drug, a principle that is directly applicable to the optimization of this compound derivatives.

The following table summarizes key SAR findings for related purine analogs:

| Position of Substitution | Effect of Substituent | Reference |

| N7 | Introduction of a methyl group increased inhibitory activity. | nih.gov |

| N7 | Bulky aliphatic groups (e.g., isopropyl) can increase selectivity. | nih.gov |

| C2 | Varies depending on the target; often involved in H-bonding. | nih.gov |

| N9 | Substitution modulates activity and selectivity between different kinases. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

In a study on 2-Amino-7,9-dihydro-8H-purin-8-one derivatives, a 3D-QSAR approach was used to develop robust models for predicting inhibitory activity against Janus kinase 3 (JAK3). nih.gov These models, both field-based and atom-based, yielded high correlation coefficients and predictive power, identifying the key steric and electronic features required for potent inhibition. nih.gov Such an approach could be invaluable in guiding the design of novel derivatives of this compound to enhance their activity against a specific biological target.

The development of a QSAR model for this compound would involve the following steps:

Data Set Preparation: Synthesizing a series of analogs with variations at different positions of the purine scaffold and measuring their biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each analog.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the activity.

Model Validation: Rigorously testing the model's statistical significance and predictive ability using techniques like cross-validation and external test sets.

Pharmacophore Modeling and Drug Design Rationales

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. This model then serves as a template for designing new molecules with potentially improved properties.

For a series of 2-Amino-7,9-dihydro-8H-purin-8-one derivatives, a reliable pharmacophore model (DHRRR1) was developed for JAK3 inhibitors. nih.gov This model specified the precise spatial arrangement of a hydrogen bond donor, a hydrophobic group, and three aromatic rings required for high-affinity binding. This model was then used to design novel inhibitors with predicted high potency. nih.gov

The rational design of inhibitors based on the this compound scaffold would likely follow a similar path. The core purine structure provides a rigid framework, with the 2-amino group, the 8-oxo group, and the N1/N3/N9 nitrogens serving as potential hydrogen bond donors and acceptors. The N7-methyl group provides a defined hydrophobic feature. A drug design strategy could involve:

Core-hopping: Replacing the purine core with a different scaffold (e.g., a benzoazepinone ring) while maintaining the key pharmacophoric features to discover novel intellectual property with potentially different selectivity or properties. nih.gov

Substituent Optimization: Modifying or adding substituents at available positions (e.g., the amino group at C2 or the N9 position) to optimize interactions with the target protein, guided by molecular docking and SAR data.

Quantum Chemical Calculations: DFT and Ab Initio Analyses

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed information about the electronic structure, geometry, and reactivity of molecules. These methods are crucial for understanding the intrinsic properties of a compound like this compound.

Studies on the closely related 7-methylguanine (B141273) (which lacks the 8-oxo group) using DFT have provided valuable insights into the effects of N7-methylation on the electronic properties of the purine ring. nih.gov These calculations revealed that methylation at N7 leads to significant changes in the distribution of atomic charges and the bond orders within the purine system. nih.gov For example, the double-bond character of the C8-N7 bond decreases upon methylation. nih.gov

Ab initio studies on other purine derivatives have examined the effect of substituents on the excited-state energies, which is important for understanding their photostability. nih.gov These high-level calculations have shown that substitution at the C2 position, where the amino group resides in the target compound, can significantly decrease the energy of the first π -> π* electronic transition. nih.gov

For this compound, DFT calculations could be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity. The energy gap between them indicates the molecule's stability.

Molecular Electrostatic Potential (MESP): A map of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions like hydrogen bonding.

Vibrational Frequencies: To predict the infrared and Raman spectra of the molecule, aiding in its experimental characterization.

The table below shows a hypothetical summary of results from a DFT calculation on this compound, based on typical values for similar molecules.

| Calculated Property | Predicted Outcome | Significance |

| HOMO-LUMO Energy Gap | Moderate | Indicates good chemical stability but potential for reactivity. |

| MESP at 8-Oxo Group | Negative (Electron-rich) | Strong hydrogen bond acceptor site. |

| MESP at 2-Amino Group | Positive (Electron-poor) | Hydrogen bond donor site. |

| Mulliken Atomic Charges | N1, N3, O8 are highly negative | Confirms sites for electrophilic attack or hydrogen bonding. |

Predictive Modeling of Chemical Interactions with Biological Macromolecules

Predictive modeling encompasses a broad range of computational techniques designed to forecast the biological effects of a chemical compound. This goes beyond simple docking to include the prediction of potential biological targets, off-target effects, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

For a novel compound like this compound, predictive models can be used for "target fishing" or "target deconvolution." nih.gov These methods use machine learning algorithms, such as Bayesian models, trained on large chemogenomics databases (e.g., ChEMBL, WOMBAT) that link chemical structures to known biological targets. nih.govresearchgate.net By analyzing the structural features of this compound, these models can generate a ranked list of its most probable protein targets, which can then be validated experimentally. This approach is particularly useful for identifying new therapeutic applications for existing compounds or for understanding the mechanism of action of newly discovered bioactive molecules. nih.gov

Furthermore, predictive models are essential for early-stage assessment of a compound's drug-likeness. nih.gov Models can predict various pharmacokinetic properties:

Solubility: Will the compound dissolve in aqueous environments?

Permeability: Can the compound cross biological membranes like the intestinal wall or the blood-brain barrier?

Metabolic Stability: Is the compound likely to be rapidly broken down by metabolic enzymes (e.g., Cytochrome P450s)?

Toxicity: Does the compound contain structural alerts that suggest potential toxicity?

By applying these predictive models early in the drug design process, researchers can prioritize compounds that not only have high potency but also possess favorable pharmacokinetic and safety profiles, increasing the likelihood of success in later stages of development.

Advanced Analytical Methodologies for Research on 2 Amino 7 Methyl 3h Purin 8 7h One

Chromatographic Separation Techniques (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are fundamental for isolating 2-Amino-7-methyl-3H-purin-8(7H)-one from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of methylated purines. Both normal-phase and reversed-phase HPLC have been successfully employed. For instance, a method for determining methylated purine (B94841) bases combines reversed-phase HPLC with the determination of radioactivity in fractionated eluates, allowing for the quantitative separation of compounds like 7-methylguanine (B141273) within 20 minutes. wikipedia.org Another approach utilized normal-phase chromatography on a LiChrosorb Si 60 column with a water-saturated mobile phase of 20% methanol (B129727) in chloroform. hmdb.ca Reversed-phase HPLC, often coupled with electrochemical detection, has proven to be highly sensitive for the analysis of 7-methylguanine adducts in DNA. nih.gov This method's sensitivity is reported to be approximately 10,000-fold greater than that of optical methods. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity. UPLC systems, often coupled with mass spectrometry, are adept at detecting and quantifying purine metabolites in various biological samples, which is critical for studying metabolic disorders. khanacademy.org

Thin-Layer Chromatography (TLC): TLC is a versatile and cost-effective method for the preliminary screening of purines. A two-dimensional TLC method has been developed for screening purines and pyrimidines in urine, following an initial isolation step using anion-exchange column chromatography. wikipedia.org Radio-TLC analysis is another variant used to study purine-converting pathways by incubating samples with radiolabeled purine tracers and separating the products on TLC sheets. nih.gov

Table 1: Comparison of Chromatographic Techniques for Purine Analysis

| Technique | Principle | Common Application for this compound | Advantages |

|---|---|---|---|

| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative analysis in biological samples (e.g., DNA hydrolysates). wikipedia.orgnih.gov | High resolution, reproducibility, and potential for automation. |

| UPLC | Similar to HPLC but uses smaller stationary phase particles (<2 µm) for higher efficiency. | High-throughput screening and metabolomics studies of purine pathways. khanacademy.org | Faster analysis, higher sensitivity, and improved resolution over HPLC. |

| TLC | Separation based on the differential migration of analytes up a thin layer of adsorbent material. | Preliminary screening and qualitative analysis of purine metabolites in urine. wikipedia.orgnih.gov | Simple, rapid, and cost-effective for screening purposes. |

Hyphenated Techniques for Identification and Quantification (e.g., LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the definitive identification and precise quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its more advanced form, tandem mass spectrometry (LC-MS/MS), are the gold standards for the analysis of methylated purines due to their exceptional sensitivity and specificity. These methods allow for the detection of the compound at very low concentrations, often in the femtomolar range. sigmaaldrich.com A validated LC/ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) methodology has been developed for the simultaneous quantitation of 7-methylguanine and O6-methylguanine in DNA. sigmaaldrich.com This method demonstrated excellent linearity and precision, with low limits of quantitation. sigmaaldrich.com Similarly, LC-MS/MS has been used to analyze a wide array of purine metabolites in various matrices, providing valuable insights into metabolic pathways.

Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of 7-methylguanine, particularly after derivatization to increase volatility. nih.govnih.gov An isotope dilution GC/EC-ID-MS (Gas Chromatography/Electron-Capture Negative Chemical Ionization Mass Spectrometry) method has been shown to measure 7-methylguanine in tissue DNA with high sensitivity and specificity. nih.gov

Table 2: Performance Characteristics of LC-MS/MS for 7-Methylguanine Quantification

| Parameter | Reported Value/Finding | Reference |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 151.5 fmol | sigmaaldrich.com |

| Linearity (Calibration Curve) | > 0.999 | sigmaaldrich.com |

| Intra-day Precision (R.S.D.) | ≤ 9.2% | sigmaaldrich.com |

| Intra-day Accuracy | 90.8% to 118% | sigmaaldrich.com |

| Inter-day Precision (R.S.D.) | ≤ 7.1% | sigmaaldrich.com |

| Inter-day Accuracy | 95.2% to 110.2% | sigmaaldrich.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized chemical compound, ensuring its purity and confirming its elemental composition.

Combustion Analysis: The primary method for determining the elemental composition of an organic compound like this compound is combustion analysis. wikipedia.org In this technique, a sample is combusted in an excess of oxygen, and the resulting gaseous products—carbon dioxide, water, and nitrogen oxides—are collected and measured. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original compound can be calculated. This allows for the determination of the compound's empirical formula. For purine derivatives, this is often referred to as CHN or CHNS (if sulfur is present) analysis.

For a pure sample of this compound, the theoretical elemental composition can be calculated from its chemical formula, C₆H₇N₅O. The experimental results from a combustion analysis should closely match these theoretical values to confirm the identity and purity of the compound. For instance, a study on the synthesis of C(8)-substituted purine building blocks utilized elemental analysis to confirm the composition of the newly formed compounds. nih.gov

Table 3: Theoretical vs. Experimental Elemental Composition of a Purine Derivative

| Element | Theoretical % (for C₆H₇N₅O) | Example Experimental % (for a related purine derivative) |

|---|---|---|

| Carbon (C) | 43.63% | 40.49% |

| Hydrogen (H) | 4.27% | 4.64% |

| Nitrogen (N) | 42.40% | 41.30% |

| Oxygen (O) | 9.69% | 13.44% |

Note: Experimental data is from a representative C(8)-substituted purine derivative (C₈H₁₁N₇O₂) and serves as an illustrative example of the data obtained from elemental analysis. nih.gov

Advanced Research Applications of 2 Amino 7 Methyl 3h Purin 8 7h One and Its Analogues

Development and Utilization as Biochemical Probes

Biochemical probes are essential for dissecting the function of proteins and exploring biological mechanisms. Analogues of 2-amino-7-methyl-3H-purin-8(7H)-one, particularly those based on its nucleoside form (7-methylguanosine), have been expertly engineered to serve as highly specific probes for various proteins, especially those involved in nucleic acid metabolism.

A prominent application is the creation of fluorescent probes. By chemically attaching fluorophores to 7-methylguanine (B141273) nucleotides, researchers have developed tools to study cap-binding proteins, which are crucial for mRNA processing and translation. nih.gov For instance, a library of carboxyfluorescein-labeled 7-methylguanine nucleotide probes was synthesized and evaluated for use in fluorescence anisotropy assays. These assays allow for the high-throughput screening of inhibitors for therapeutically relevant targets like the eukaryotic translation initiation factor 4E (eIF4E) and the scavenger decapping enzyme (DcpS). nih.gov The fluorescence intensity of these derivatives can be 10 to 20 times higher than the natural fluorescence of 7-methylguanine, enabling detection in the picomole to nanomole range. nih.gov

Beyond fluorescence, the core purine (B94841) structure is used to design inhibitor probes. 7-Methylguanine itself is a natural inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and tRNA guanine (B1146940) transglycosylase (TGT). wikipedia.orgnih.gov This inhibitory property allows it to be used as a chemical probe to investigate the roles of these enzymes in cellular processes, including DNA damage response and cancer cell apoptosis. wikipedia.org

| Probe Type | Target Protein/System | Application |

| Fluorescent Nucleotide Analogues | eIF4E, DcpS (mRNA cap-binding proteins) | Fluorescence anisotropy assays for high-throughput screening of inhibitors and studying ligand binding. nih.gov |

| Aryl-Substituted Derivatives | Alkylated Guanines in DNA | HPLC-based analysis with fluorescence detection for quantifying DNA damage. nih.gov |

| 7-Methylguanine (Natural) | Poly (ADP-ribose) polymerase (PARP), tRNA guanine transglycosylase (TGT) | Probing enzyme function and elucidating roles in DNA repair and RNA modification pathways. wikipedia.orgnih.gov |

| Methyl-Labeled Amino Acids | Supramolecular structures (e.g., Proteasome) | NMR spectroscopy to probe structure, dynamics, and molecular interactions of large protein complexes. |

Applications in DNA Sequencing Technologies

While not a direct component of sequencing reactions, analogues of this compound are instrumental in developing technologies that support and advance DNA and RNA analysis. Their utility lies in the creation of modified oligonucleotides that act as probes or help in studying nucleic acid structure and damage, which are foundational to improving sequencing methodologies.

A significant challenge in studying DNA damage is the instability of certain lesions, such as N7-methylguanine. The positive charge on this modified base makes it prone to spontaneous depurination (loss from the DNA strand), complicating its analysis. To overcome this, a method was developed to stabilize N7-alkylguanine within an oligonucleotide by using a 2'-fluorine modification on the sugar backbone. nih.gov This stabilization prevents the loss of the base, allowing for precise studies on its genotoxic and mutagenic effects, which is critical information for interpreting sequencing data from damaged DNA. nih.gov

Furthermore, fluorescently modified purine nucleosides are central to the development of probes for detecting specific nucleic acid sequences. researchgate.net These probes are designed to report changes in their environment, such as upon binding to a target sequence, through a change in fluorescence. This principle is a cornerstone of many modern sequencing and genotyping platforms. For example, oligonucleotides can be modified with cross-linkable purine analogues, such as 2-amino-7-deaza-7-propynyl-6-vinylpurine, to create tools that form covalent bonds with complementary RNA sequences, enabling detailed structural and functional studies. nih.gov

| Analogue/Modification | Application in Nucleic Acid Technology | Relevance to Sequencing |

| 2'-Fluorine-Stabilized N7-Methylguanine Oligonucleotides | Stabilizes the modified base against depurination for mutagenesis studies. nih.gov | Enables accurate study of DNA damage, improving interpretation of sequencing results. nih.gov |

| Fluorescent Purine Nucleoside Analogues | Act as environmentally sensitive probes within oligonucleotides. researchgate.net | Forms the basis for fluorescent detection methods used in sequencing and qPCR. researchgate.net |

| 2-Amino-7-deaza-7-propynyl-6-vinylpurine (ADpVP) | Incorporated into RNA to crosslink with complementary strands. nih.gov | Provides tools for studying RNA structure and interactions, aiding functional genomics. nih.gov |

Role as Key Synthetic Building Blocks for Nucleoside and Heterocyclic Analogues

The 2-amino-purin-8-one scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key starting material for the synthesis of a wide array of more complex nucleoside and heterocyclic analogues. nih.govtmu.edu.tw Its inherent drug-like properties and ability to be chemically modified at multiple positions make it an ideal building block.